1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine
Description
Properties
IUPAC Name |
1-[(5-cyclopentyl-1H-pyrazol-4-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-2-4-11(3-1)13-12(9-15-16-13)10-17-7-5-14-6-8-17/h9,11,14H,1-8,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZUBIQYWBJMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=NN2)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have diverse biological activities and have been shown to be cytotoxic to several human cell lines. Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines.
Mode of Action
It is known that piperazine derivatives often interact with their targets via hydrogen bonding, ionic interactions, and hydrophobic interactions.
Biochemical Pathways
It is known that pyrazole derivatives have a wide variety of biological activities.
Pharmacokinetics
It is known that piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25 °C.
Biochemical Analysis
Biochemical Properties
1-((5-Cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase 4 (DPP-4) inhibitors, which are used as antidiabetic agents. The nature of these interactions involves the inhibition of DPP-4, leading to increased levels of incretin hormones, which in turn regulate glucose metabolism. Additionally, this compound has shown potential in binding to other protein targets, influencing their activity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophage cells. This modulation of cytokine production indicates its potential role in inflammatory responses and immune regulation. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit the activity of DPP-4 by binding to its active site, thereby preventing the degradation of incretin hormones. This inhibition leads to enhanced insulin secretion and improved glucose homeostasis. Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and expression levels.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained modulation of cytokine production and metabolic enzyme activity, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to effectively modulate glucose metabolism and reduce inflammation without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the importance of dose optimization for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the regulation of glucose metabolism through its interaction with DPP-4. It also affects the levels of key metabolites and influences metabolic flux by modulating the activity of metabolic enzymes. The compound’s interaction with nicotinamide phosphoribosyltransferase (NAMPT) suggests its potential role in the NAD+ salvage pathway, which is crucial for cellular energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound has been shown to be efficiently transported across cell membranes and distributed to various tissues, including the liver and kidneys. Its localization and accumulation within specific tissues are influenced by its binding affinity to transport proteins and its physicochemical properties.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize within the cytoplasm and nucleus of cells, where it can interact with various biomolecules and modulate their activity. The compound’s targeting signals and post-translational modifications play a role in directing it to specific cellular compartments, thereby influencing its biological effects.
Biological Activity
1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine is a compound that has garnered interest due to its potential biological activities, particularly in the realms of neuropharmacology and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a piperazine ring substituted with a pyrazole moiety. Its chemical structure can be represented as follows:
This structure is notable for its potential interactions with various biological targets, particularly receptors involved in neurotransmission.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems:
- Serotonergic System : Research indicates that compounds with similar structures can modulate serotonin receptors, suggesting that this compound may exhibit anxiolytic and antidepressant-like effects through serotonergic pathways .
- GABA Receptors : There is evidence that piperazine derivatives can interact with GABA_A receptors, potentially enhancing their anxiolytic properties .
Pharmacological Studies
Several studies have investigated the pharmacological effects of related piperazine derivatives, providing insights into the expected activity of this compound:
- Anxiolytic Activity : A related compound, LQFM192, demonstrated significant anxiolytic effects in animal models through interactions with the serotonergic system and GABA_A receptor sites. The anxiolytic-like activity was shown to be dose-dependent and was inhibited by specific receptor antagonists .
- Antidepressant Activity : Similar compounds have also exhibited antidepressant-like effects in behavioral tests, indicating that this compound could potentially share this profile .
Case Study 1: Anxiolytic Effects
A study conducted on LQFM192, which shares structural similarities with this compound, revealed that administration led to significant reductions in anxiety-related behaviors in mice. The effects were mediated via serotonergic pathways and were blocked by WAY-100635, a selective 5-HT_1A antagonist .
Case Study 2: Antidepressant Effects
Another investigation into piperazine derivatives showed promising results for treating depression. The mechanism involved modulation of serotonin levels and interaction with GABA_A receptors, supporting the hypothesis that similar compounds could exert antidepressant effects through comparable pathways .
Data Summary
| Compound Name | Structure | Biological Activity | Mechanism |
|---|---|---|---|
| LQFM192 | Similar to this compound | Anxiolytic, Antidepressant | Serotonin modulation, GABA_A receptor interaction |
| LQFM008 | Related piperazine derivative | Anxiolytic | Serotonergic pathway involvement |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with piperazine cores and heterocyclic substituents, focusing on structural variations and their biological implications. Key examples include:
Piperazine-Pyrazole Derivatives
- 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine (): Structure: Ethyl and methyl substituents on the pyrazole ring. Properties: Lower molecular weight (208.3 g/mol) and reduced hydrophobicity compared to the cyclopentyl analog.
Piperazine-Triazole/Nitroimidazole Hybrids ():
- Structure : Piperazine linked to 1,2,3-triazole and nitroimidazole moieties (e.g., compounds 9a–k).
- Biological Activity : Demonstrated antitumor activity against solid tumors. The nitroimidazole group contributes to DNA damage via nitro-reduction, while the triazole enhances solubility .
- Comparison : The pyrazole-cyclopentyl motif in the target compound lacks nitro groups, suggesting a different mechanism of action (e.g., kinase inhibition or tubulin modulation).
Benzimidazole-Piperazine Derivatives ():
- Structure : Benzimidazole core with phenylpiperazine substituents (e.g., compound 7c).
- Biological Activity: Tubulin modulation with IC₅₀ values in the nanomolar range. Chlorine substitution at the phenylpiperazine enhances activity by forming sigma-hole hydrogen bonds with Thr351 in tubulin .
Psychoactive Phenylpiperazines ():
- Structure : Phenylpiperazines like 1-(3-chloro-4-fluorophenyl)piperazine (3,4-CFPP).
- Biological Activity : Serotonergic agonist activity linked to psychoactive effects. Substituents on the phenyl ring dictate receptor selectivity .
- Comparison: The target compound’s pyrazole-cyclopentyl group likely reduces CNS activity compared to phenylpiperazines, directing its pharmacology toward non-CNS targets.
Structure-Activity Relationship (SAR) Analysis
Substituent Effects
- Pyrazole vs. Triazole/Imidazole : Pyrazole’s hydrogen-bonding capability differs from triazole’s, which may alter solubility and target interactions.
- Piperazine Flexibility : The methylene bridge allows conformational flexibility, aiding in target engagement compared to rigid scaffolds.
Pharmacokinetic Considerations
- Metabolic Stability : Bulky cyclopentyl groups may reduce CYP450-mediated metabolism, extending half-life.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated using fragment-based methods.
Preparation Methods
Methylene Linkage Formation to Piperazine
The linkage of the pyrazole moiety to piperazine via a methylene bridge is typically achieved by alkylation reactions. This involves reacting a pyrazol-4-ylmethyl halide or equivalent electrophilic intermediate with piperazine under nucleophilic substitution conditions.
For example, the reaction of a halomethyl-substituted pyrazole derivative with piperazine in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF at elevated temperatures (100–140°C) facilitates substitution to form the desired compound.
Protection/deprotection strategies may be employed if sensitive groups are present. For instance, tert-butoxycarbonyl (Boc) protection of piperazine nitrogen atoms can be used during intermediate steps, followed by acid-mediated deprotection to yield the free piperazine derivative.
Representative Preparation Procedure (Based on Analogous Patent Methods)
| Step | Description | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|---|
| 1 | Formation of 5-cyclopentyl-1H-pyrazole intermediate | Cyclopentanone + Hydrazine hydrate, reflux in ethanol or acetic acid | Cyclization to form cyclopentyl-substituted pyrazole | High yield typical |
| 2 | Halomethylation at pyrazole 4-position | Reaction with formaldehyde and HCl or suitable halogenating agent | Introduce halomethyl group for nucleophilic substitution | Controlled reaction temperature (~50°C) |
| 3 | Nucleophilic substitution with piperazine | Piperazine + pyrazol-4-ylmethyl halide, K2CO3, DMF, 100–140°C | Formation of this compound | Yields 60–80% |
| 4 | Purification | Extraction, washing (water, brine), recrystallization or chromatography | Obtain pure product | Drying under vacuum or air oven |
Detailed Reaction Conditions and Purification
Solvents: Dimethylformamide (DMF) is commonly used for nucleophilic substitution due to its polarity and ability to dissolve both reactants.
Bases: Potassium carbonate (K2CO3) is frequently used to deprotonate piperazine and facilitate nucleophilic attack.
Temperature: Reactions are typically conducted at elevated temperatures ranging from 100°C to 140°C to ensure completion within 4–6 hours.
Work-up: After reaction completion, quenching with water followed by extraction with ethyl acetate or dichloromethane is standard. Organic layers are washed with brine and dried over anhydrous sodium sulfate.
Purification: Silica gel column chromatography with dichloromethane/methanol mixtures or recrystallization from suitable solvents (e.g., toluene, ethyl acetate) is used to isolate the product with high purity.
Drying: Final drying is performed under vacuum or in an air oven at moderate temperatures (40–45°C) for 15–20 hours to obtain a stable solid.
Analytical Characterization Relevant to Preparation
Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular weight (e.g., m/z ~224 for related piperazine-pyrazole derivatives).
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy assign proton and carbon environments, confirming the presence of cyclopentyl, pyrazole, methylene, and piperazine groups.
Infrared Spectroscopy (IR): Identification of characteristic functional groups such as N-H, C=N, and C-N stretches.
X-Ray Crystallography: Used when crystalline samples are available to confirm molecular structure and stereochemistry.
Summary Table of Key Preparation Steps
| Step No. | Reaction | Reagents/Conditions | Purpose | Typical Yield |
|---|---|---|---|---|
| 1 | Cyclopentyl-pyrazole synthesis | Cyclopentanone + Hydrazine, reflux in EtOH/AcOH | Form cyclopentyl-substituted pyrazole | >85% |
| 2 | Halomethylation | Formaldehyde + HCl or halogenating agent, 40–50°C | Introduce halomethyl group at pyrazole 4-position | 70–80% |
| 3 | Piperazine coupling | Piperazine + pyrazol-4-ylmethyl halide, K2CO3, DMF, 100–140°C, 4–6 h | Form this compound | 60–80% |
| 4 | Purification | Extraction, washing, chromatography/recrystallization | Isolate pure compound | >95% purity |
Research Findings and Considerations
The preparation of this compound is feasible via classical organic synthesis routes involving pyrazole functionalization and piperazine alkylation.
Reaction optimization focuses on controlling temperature, solvent choice, and base to maximize yield and purity.
Protection of piperazine nitrogen atoms may be necessary when multifunctionalized derivatives are targeted, followed by deprotection steps.
Purification techniques such as recrystallization and silica gel chromatography are critical to remove side products and unreacted starting materials.
Analytical methods confirm the structure and purity essential for further applications in pharmaceutical or chemical research.
This detailed synthesis overview integrates data from patent literature and peer-reviewed synthetic methodologies to provide a comprehensive guide on the preparation of this compound, ensuring a high level of professionalism and reliability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine, and what key reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by alkylation of the piperazine ring. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates .
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
- Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates, especially during pyrazole functionalization .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazole alkylation | K₂CO₃, DMF, 70°C | 65–75 | ≥95% |
| Piperazine coupling | Et₃N, CH₃CN, reflux | 50–60 | ≥90% |
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies cyclopentyl protons (δ 1.5–2.0 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm). Aromatic pyrazole protons appear at δ 7.0–8.0 ppm .
- Mass spectrometry : High-resolution MS confirms molecular ion [M+H]⁺ at m/z 275.1874 (calculated for C₁₄H₂₂N₄) .
- Chromatography : Reverse-phase HPLC with UV detection ensures purity (>95%) .
Advanced Research Questions
Q. What strategies mitigate stereochemical challenges during the synthesis of piperazine derivatives like this compound?
- Methodological Answer :
- Asymmetric lithiation : Use of chiral auxiliaries (e.g., (-)-sparteine) enables enantioselective formation of α-substituted piperazines .
- Distal N-substituent optimization : Bulky groups (e.g., tert-butyl) reduce ring fragmentation during lithiation .
- Data Table :
| Chiral Catalyst | Electrophile | Enantiomeric Excess (%) |
|---|---|---|
| (-)-Sparteine | Benzaldehyde | 88 |
| (+)-Sparteine surrogate | MeI | 92 |
Q. How do structural modifications, such as cyclopentyl substitution on the pyrazole ring, influence binding affinity to biological targets?
- Methodological Answer :
- Computational docking : Cyclopentyl’s lipophilicity enhances membrane permeability, while its rigidity optimizes receptor van der Waals interactions .
- Comparative assays : Analogues with cyclopropyl or phenyl groups show reduced affinity (IC₅₀ = 120 nM vs. 45 nM for cyclopentyl) in serotonin receptor binding studies .
- Data Table :
| Substituent | Target Receptor | IC₅₀ (nM) | LogP |
|---|---|---|---|
| Cyclopentyl | 5-HT₁A | 45 | 2.8 |
| Cyclopropyl | 5-HT₁A | 120 | 2.1 |
| Phenyl | 5-HT₁A | 200 | 3.5 |
Contradictions and Validation
- Synthetic Yield Discrepancies : reports 50–60% yields for piperazine coupling, while notes 70–80% under similar conditions. This suggests solvent polarity (DMF vs. acetonitrile) and base selection (K₂CO₃ vs. Et₃N) critically impact efficiency .
- Biological Activity : Cyclopentyl’s superiority over cyclopropyl aligns with ’s findings but contrasts with phenyl’s lower affinity despite higher LogP, highlighting the need for balanced hydrophobicity .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
